4-Quinolinepropanoic acid 4-Quinolinepropanoic acid
Brand Name: Vulcanchem
CAS No.: 67752-29-8
VCID: VC3884824
InChI: InChI=1S/C12H11NO2/c14-12(15)6-5-9-7-8-13-11-4-2-1-3-10(9)11/h1-4,7-8H,5-6H2,(H,14,15)
SMILES: C1=CC=C2C(=C1)C(=CC=N2)CCC(=O)O
Molecular Formula: C12H11NO2
Molecular Weight: 201.22 g/mol

4-Quinolinepropanoic acid

CAS No.: 67752-29-8

Cat. No.: VC3884824

Molecular Formula: C12H11NO2

Molecular Weight: 201.22 g/mol

* For research use only. Not for human or veterinary use.

4-Quinolinepropanoic acid - 67752-29-8

Specification

CAS No. 67752-29-8
Molecular Formula C12H11NO2
Molecular Weight 201.22 g/mol
IUPAC Name 3-quinolin-4-ylpropanoic acid
Standard InChI InChI=1S/C12H11NO2/c14-12(15)6-5-9-7-8-13-11-4-2-1-3-10(9)11/h1-4,7-8H,5-6H2,(H,14,15)
Standard InChI Key IWJZVWBVDNIJIL-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=CC=N2)CCC(=O)O
Canonical SMILES C1=CC=C2C(=C1)C(=CC=N2)CCC(=O)O

Introduction

Chemical Identity and Structural Features

Quinoline-4-carboxylic acid (C₁₀H₇NO₂) is a monocarboxylic acid derivative of quinoline, with a molecular weight of 173.17 g/mol. Its structure consists of a bicyclic aromatic system fused with a pyridine ring and a carboxylic acid moiety at the 4-position (Figure 1) . The compound is a white to light yellow crystalline powder with a melting point of 254–255°C and a predicted boiling point of 348.7°C . It is sparingly soluble in water but dissolves readily in dimethyl sulfoxide (DMSO), making it suitable for pharmacological screenings .

Table 1: Physicochemical Properties of Quinoline-4-Carboxylic Acid

PropertyValue/Description
Molecular FormulaC₁₀H₇NO₂
Molecular Weight173.17 g/mol
Melting Point254–255°C (lit.)
Boiling Point348.7 ± 15.0°C (predicted)
Density1.339 ± 0.06 g/cm³ (predicted)
pKa1.03 ± 0.10 (predicted)
SolubilitySoluble in DMSO
Storage Conditions2–8°C

The compound’s acidity (pKa ≈ 1.03) arises from the electron-withdrawing effect of the quinoline ring, which stabilizes the deprotonated carboxylate form . Its InChIKey (VQMSRUREDGBWKT-UHFFFAOYSA-N) and SMILES (N1C2C(=CC=CC=2)C(C(O)=O)=CC=1) notations provide precise descriptors for computational modeling and cheminformatics applications .

Synthetic Methodologies

Pfitzinger Reaction

The Pfitzinger reaction is a cornerstone for synthesizing quinoline-4-carboxylic acid derivatives. Zhou et al. (2018) developed an improved method using trimethylsilyl chloride (TMSCl) to mediate the reaction between N,N-dimethylenaminones and isatins in alcohols or water . This one-pot protocol achieves esterification and cyclization simultaneously, yielding quinoline-4-carboxylic esters or acids with excellent functional group tolerance and scalability (up to 92% yield) . For example, reacting 5-substituted isatins with enaminones in ethanol produces ethyl quinoline-4-carboxylates, which hydrolyze to the corresponding acids under basic conditions .

Doebner Modification with Ytterbium Catalysis

Wang et al. demonstrated a green approach using ytterbium perfluorooctanoate [Yb(PFO)₃] as a catalyst for the Doebner reaction in water . This method condenses anilines, aldehydes, and pyruvic acid to form quinoline-4-carboxylic acids under mild conditions, avoiding toxic solvents and achieving yields up to 85% .

Microwave-Assisted Organocatalysis

Patel et al. (2020) optimized a microwave-assisted synthesis using p-toluenesulfonic acid (PTSA) as an organocatalyst . This three-component reaction of benzaldehydes, anilines, and pyruvic acid reduces reaction times from hours to minutes (15–20 min) while maintaining high yields (70–88%) . The method’s efficiency and scalability make it ideal for generating libraries of quinoline-4-carboxylic acid derivatives for drug discovery .

Biological Activities and Pharmacological Applications

Antibacterial and Antifungal Properties

Several studies highlight the antimicrobial potential of quinoline-4-carboxylic acid derivatives. Patel et al. (2020) reported that compounds 4c and 4p exhibited potent activity against Staphylococcus aureus (MIC = 25 μg/mL), while 4a and 4d showed efficacy against Escherichia coli (MIC = 50–62.5 μg/mL) . The sulfonamide-substituted derivative 4n demonstrated broad-spectrum antifungal activity against Candida albicans .

Anticancer Activity

Quinoline-4-carboxylic acid derivatives exhibit notable antiproliferative effects. Saeed and Elhadi (2011) synthesized 2,3-diarylquinoline-4-carboxylic acids that showed inhibitory activity against L1210 leukemia and B16 melanoma cells . Molecular docking studies revealed strong interactions with topoisomerase II and tubulin, suggesting dual mechanisms of action .

Antimalarial and Antitubercular Effects

Compound 4c (MIC = 12.5 μg/mL against Plasmodium falciparum) and 4d (MIC = 25 μg/mL against Mycobacterium tuberculosis) emerged as promising leads for antimalarial and antitubercular therapies . These activities correlate with the compounds’ ability to chelate iron or disrupt microbial membrane integrity .

Structure-Activity Relationships (SAR)

  • Substitution at Position 2: Electron-withdrawing groups (e.g., Cl, Br) enhance antibacterial activity by increasing electrophilicity and membrane permeability .

  • Position 3 Modifications: Bulky aryl groups (e.g., 4-chlorophenyl) improve anticancer activity by stabilizing interactions with hydrophobic enzyme pockets .

  • Carboxylic Acid vs. Ester: The free acid form generally exhibits higher bioavailability than esters, though ester prodrugs are advantageous for targeted delivery .

Environmental and Metabolic Fate

Soil bacteria degrade quinoline-4-carboxylic acid into 2-oxo-1,2-dihydroquinoline-4-carboxylic acid and 8-hydroxy-2-oxo-2H-benzopyran-4-carboxylic acid via oxidative pathways . These metabolites are less toxic and undergo further mineralization, underscoring the compound’s environmental compatibility .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator